

2-Phenyl-1H-benzimidazol-5-ylamine CAS number

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Compound of Interest

Compound Name: 2-Phenyl-1H-benzimidazol-5-ylamine

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An In-Depth Technical Guide to 2-Phenyl-1H-benzimidazol-5-ylamine

CAS Number: 1767-25-5

This technical guide provides a comprehensive overview of **2-Phenyl-1H-benzimidazol-5-ylamine**, a heterocyclic amine with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthetic protocol, and explores its biological activities and mechanisms of action.

Compound Data

2-Phenyl-1H-benzimidazol-5-ylamine is an organic compound featuring a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position.^[1] This structure imparts a unique combination of aromatic and heterocyclic properties, making it a valuable scaffold in the development of novel therapeutic agents.^[1]

Property	Value	Reference
CAS Number	1767-25-5	[1]
Molecular Formula	C ₁₃ H ₁₁ N ₃	[1]
Molecular Weight	209.25 g/mol	[1]
Synonyms	2-Phenyl-1H-benzimidazol-5-amine, 2-Phenyl-1H-benzo[d]imidazol-5-amine	[1]
Appearance	Varies, typically a solid	
Purity	Commonly available at ≥97%	[1]
InChI	InChI=1/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)	[1]
SMILES	<chem>c1ccc(cc1)c1nc2ccc(cc2[nH]1)N</chem>	[1]

Synthetic Protocol

The synthesis of **2-Phenyl-1H-benzoimidazol-5-ylamine** can be achieved through a two-step process involving the construction of the benzimidazole core followed by the reduction of a nitro group. The following protocol is based on established methods for the synthesis of similar benzimidazole derivatives.[2]

Step 1: Synthesis of 5-Nitro-2-phenyl-1H-benzo[d]imidazole

This step utilizes the Phillips-Ladenburg condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2]

- Materials:
 - 4-Nitro-1,2-phenylenediamine
 - Benzoic acid

- 4 M Hydrochloric acid
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-nitro-1,2-phenylenediamine in 4 M hydrochloric acid.
 - Add 1.2 equivalents of benzoic acid to the suspension.
 - Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
 - Collect the solid precipitate by filtration, wash with water, and dry to yield 5-nitro-2-phenyl-1H-benzo[d]imidazole.

Step 2: Reduction of the Nitro Group to Synthesize **2-Phenyl-1H-benzoimidazol-5-ylamine**

The final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.^[2]

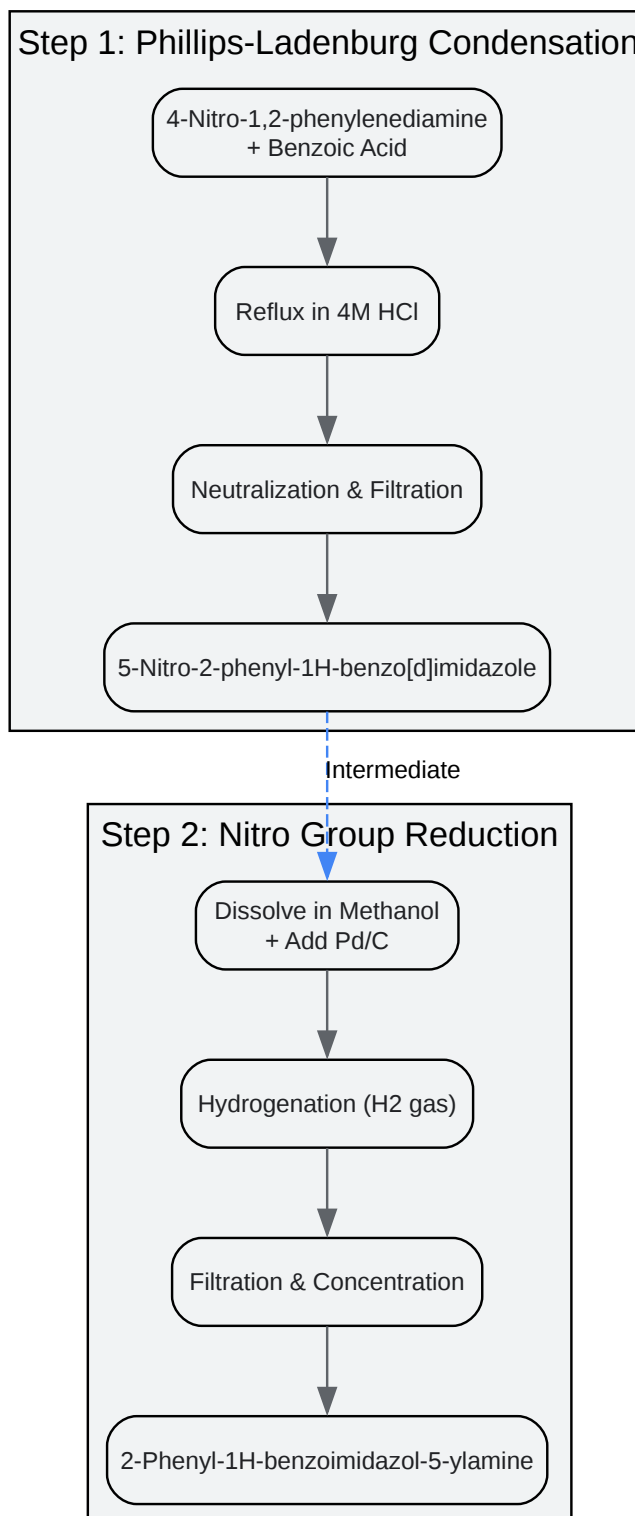
- Materials:
 - 5-Nitro-2-phenyl-1H-benzo[d]imidazole
 - Methanol
 - 10 wt. % Palladium on carbon (Pd/C)
 - Hydrogen gas
- Procedure:

- Dissolve 1.0 equivalent of 5-nitro-2-phenyl-1H-benzo[d]imidazole in methanol in a hydrogenation vessel.
- Carefully add 5-10 mol % of 10 wt. % palladium on carbon to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to yield **2-Phenyl-1H-benzoimidazol-5-ylamine**. The product can be further purified by recrystallization if necessary.

Visualized Experimental Workflow & Signaling Pathway

Experimental Workflow

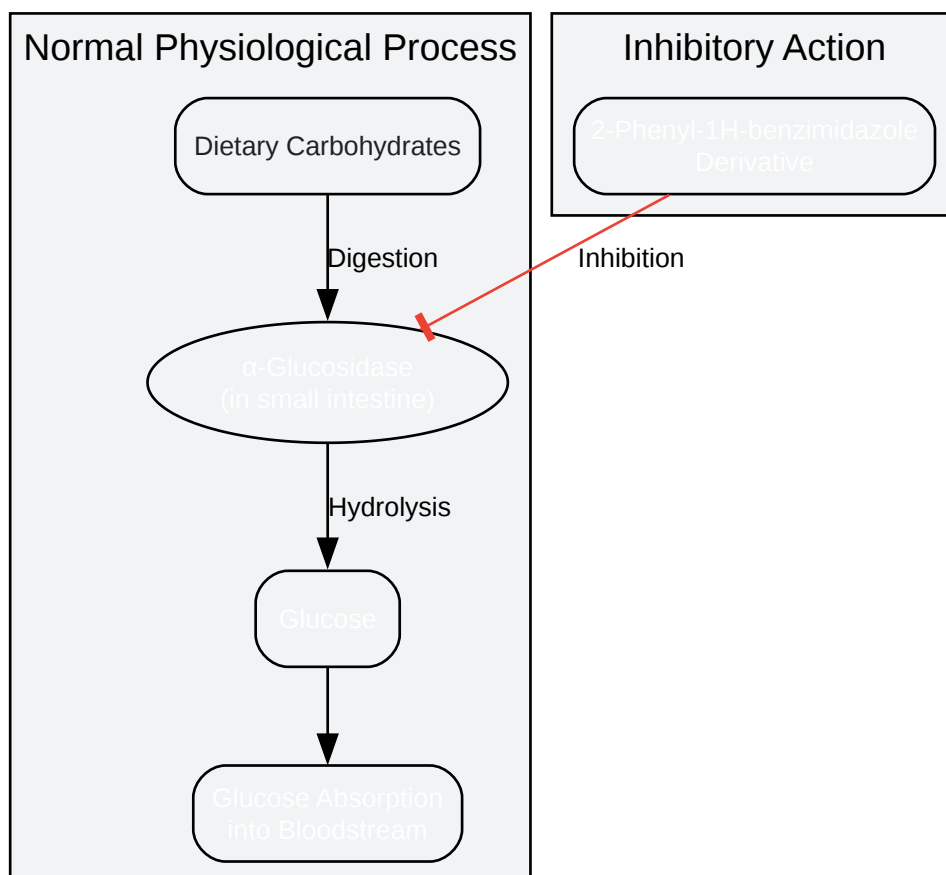
Synthetic Workflow for 2-Phenyl-1H-benzoimidazol-5-ylamine

[Click to download full resolution via product page](#)Caption: Synthetic Workflow for **2-Phenyl-1H-benzoimidazol-5-ylamine**.

Inhibition of α -Glucosidase Signaling Pathway

Derivatives of 2-Phenyl-1H-benzimidazole have been investigated as inhibitors of α -glucosidase, an enzyme involved in carbohydrate digestion.[3][4] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Mechanism of α -Glucosidase Inhibition



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Caption: Inhibition of α -Glucosidase by 2-Phenyl-1H-benzimidazole Derivatives.

Biological Activities and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and **2-Phenyl-1H-benzoimidazol-5-ylamine** and its derivatives have been explored for a wide range of pharmacological activities.[5]

- Anticancer Activity: Benzimidazole derivatives have shown potential as anticancer agents.[5]
- Antimicrobial Activity: The benzimidazole core is found in several antimicrobial drugs, and derivatives of **2-Phenyl-1H-benzoimidazol-5-ylamine** have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]
- Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators.[8]
- Enzyme Inhibition:
 - 17 β -HSD10 Inhibition: Derivatives of 2-phenyl-1H-benzo[d]imidazole are being investigated as inhibitors of 17 β -hydroxysteroid dehydrogenase type 10 (17 β -HSD10), an enzyme implicated in Alzheimer's disease.[9]
 - α -Glucosidase Inhibition: As depicted in the signaling pathway diagram, derivatives have shown potent inhibition of α -glucosidase, suggesting their potential as anti-diabetic agents. [3][4]
- Antiprotozoal Activity: Benzimidazole compounds have been evaluated for their efficacy against various protozoan parasites.[5][10]

Due to this diverse range of biological activities, **2-Phenyl-1H-benzoimidazol-5-ylamine** serves as a crucial building block and a versatile scaffold for the design and synthesis of novel therapeutic agents in drug development.[1]

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References

- 1. CAS 1767-25-5: 2-Phenyl-1H-benzoimidazol-5-ylamine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]

- 3. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α -glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α -Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 β -HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
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